molecular formula C9H10ClNO3S B13621569 3-[(Ethylamino)carbonyl]benzenesulfonyl chloride

3-[(Ethylamino)carbonyl]benzenesulfonyl chloride

Cat. No.: B13621569
M. Wt: 247.70 g/mol
InChI Key: PQMQOTADUFAVIY-UHFFFAOYSA-N
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Description

3-(Ethylcarbamoyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an aromatic ring. The compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylcarbamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-(ethylcarbamoyl)benzenesulfonic acid with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(ethylcarbamoyl)benzenesulfonic acid+SOCl23-(ethylcarbamoyl)benzene-1-sulfonyl chloride+SO2+HCl\text{3-(ethylcarbamoyl)benzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{3-(ethylcarbamoyl)benzene-1-sulfonyl chloride} + \text{SO}_2 + \text{HCl} 3-(ethylcarbamoyl)benzenesulfonic acid+SOCl2​→3-(ethylcarbamoyl)benzene-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of 3-(ethylcarbamoyl)benzene-1-sulfonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylcarbamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The sulfonyl chloride group is an electron-withdrawing group, making the aromatic ring less reactive towards electrophilic aromatic substitution. it can still undergo reactions such as nitration, sulfonation, and halogenation under appropriate conditions.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce a nitro group onto the aromatic ring.

    Sulfonation: Fuming sulfuric acid (H2SO4) is used to introduce a sulfonic acid group onto the aromatic ring.

    Halogenation: Halogens such as chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3) are used for halogenation reactions.

Major Products Formed

    Nitration: Formation of nitro derivatives such as 3-(ethylcarbamoyl)-4-nitrobenzene-1-sulfonyl chloride.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated derivatives such as 3-(ethylcarbamoyl)-4-chlorobenzene-1-sulfonyl chloride.

Scientific Research Applications

3-(Ethylcarbamoyl)benzene-1-sulfonyl chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(ethylcarbamoyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: Lacks the ethylcarbamoyl group, making it less versatile in certain synthetic applications.

    Toluene-4-sulfonyl chloride: Contains a methyl group instead of an ethylcarbamoyl group, leading to different reactivity and applications.

    Methanesulfonyl chloride: A simpler sulfonyl chloride compound with different reactivity and applications.

Uniqueness

3-(Ethylcarbamoyl)benzene-1-sulfonyl chloride is unique due to the presence of both the ethylcarbamoyl and sulfonyl chloride groups, which provide a combination of reactivity and versatility in synthetic applications

Properties

Molecular Formula

C9H10ClNO3S

Molecular Weight

247.70 g/mol

IUPAC Name

3-(ethylcarbamoyl)benzenesulfonyl chloride

InChI

InChI=1S/C9H10ClNO3S/c1-2-11-9(12)7-4-3-5-8(6-7)15(10,13)14/h3-6H,2H2,1H3,(H,11,12)

InChI Key

PQMQOTADUFAVIY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

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